(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid
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Overview
Description
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group, a formyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid typically involves the following steps:
Functional Group Introduction: The fluoro, formyl, and methoxy groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: (3-Fluoro-4-carboxy-2-methoxyphenyl)boronic acid
Reduction: (3-Fluoro-4-hydroxymethyl-2-methoxyphenyl)boronic acid
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes or the target molecules, leading to inhibition or detection .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain applications.
4-Methoxyphenylboronic acid: Lacks both the fluoro and formyl groups, resulting in different reactivity and applications.
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which affects its chemical properties and uses.
Uniqueness
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, formyl, and methoxy) on the phenyl ring. This combination of substituents imparts distinct reactivity and makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H8BFO4 |
---|---|
Molecular Weight |
197.96 g/mol |
IUPAC Name |
(3-fluoro-4-formyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3 |
InChI Key |
QYAUJLYWGVPQKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O |
Origin of Product |
United States |
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